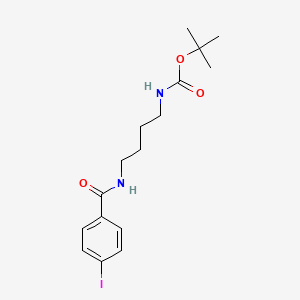
tert-Butyl (4-(4-iodobenzamido)butyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (4-(4-iodobenzamido)butyl)carbamate is an organic compound that features a tert-butyl carbamate group attached to a butyl chain, which is further connected to a 4-iodobenzamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4-(4-iodobenzamido)butyl)carbamate typically involves the following steps:
Formation of the 4-iodobenzamido intermediate: This step involves the reaction of 4-iodobenzoic acid with a suitable amine to form the 4-iodobenzamido group.
Attachment of the butyl chain: The 4-iodobenzamido intermediate is then reacted with a butylamine derivative to attach the butyl chain.
Introduction of the tert-butyl carbamate group: Finally, the tert-butyl carbamate group is introduced by reacting the butyl chain with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (4-(4-iodobenzamido)butyl)carbamate can undergo various chemical reactions, including:
Substitution reactions: The iodine atom in the 4-iodobenzamido group can be substituted with other nucleophiles.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, particularly at the iodine atom and the amide group.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as thiols, amines, and alkoxides. Conditions typically involve the use of polar aprotic solvents and mild heating.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Oxidation and reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.
Major Products Formed
Substitution reactions: Products depend on the nucleophile used, resulting in various substituted benzamido derivatives.
Hydrolysis: The major products are the corresponding amine and carbon dioxide.
Oxidation and reduction: Products include oxidized or reduced forms of the original compound, depending on the specific reaction conditions.
Scientific Research Applications
tert-Butyl (4-(4-iodobenzamido)butyl)carbamate has several scientific research applications:
Medicinal chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic synthesis: The compound serves as a building block for the synthesis of more complex molecules, including polymers and advanced materials.
Biological studies: It is used in the study of biological pathways and mechanisms, particularly those involving iodine-containing compounds.
Industrial applications: The compound is utilized in the development of new materials and chemicals with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl (4-(4-iodobenzamido)butyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom in the 4-iodobenzamido group can participate in halogen bonding, while the carbamate group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (4-iodophenyl)carbamate
- tert-Butyl (4-aminobutyl)carbamate
- tert-Butyl (4-bromobenzamido)butyl)carbamate
Uniqueness
tert-Butyl (4-(4-iodobenzamido)butyl)carbamate is unique due to the presence of both the 4-iodobenzamido group and the tert-butyl carbamate group. This combination imparts specific chemical and biological properties, making it valuable for targeted applications in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
tert-butyl N-[4-[(4-iodobenzoyl)amino]butyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23IN2O3/c1-16(2,3)22-15(21)19-11-5-4-10-18-14(20)12-6-8-13(17)9-7-12/h6-9H,4-5,10-11H2,1-3H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRTOZJHGRGCEJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCNC(=O)C1=CC=C(C=C1)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23IN2O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.27 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














